1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13449219
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone -](/images/structure/VC13449219.png)
Specification
Molecular Formula | C12H24N2O2 |
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Molecular Weight | 228.33 g/mol |
IUPAC Name | 1-[3-[[ethyl(2-hydroxyethyl)amino]methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H24N2O2/c1-3-13(7-8-15)9-12-5-4-6-14(10-12)11(2)16/h12,15H,3-10H2,1-2H3 |
Standard InChI Key | NVNIYXZNJHWZNS-UHFFFAOYSA-N |
SMILES | CCN(CCO)CC1CCCN(C1)C(=O)C |
Canonical SMILES | CCN(CCO)CC1CCCN(C1)C(=O)C |
Introduction
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone is a compound belonging to the class of piperidine derivatives. These compounds are of significant interest in drug design due to their ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of an ethanone functional group in this compound suggests potential for diverse chemical reactions, which are crucial for developing derivatives with enhanced pharmacological properties.
Synthesis Methods
The synthesis of 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone typically involves the reaction of piperidine derivatives with various alkylating agents. A common synthetic route may include the following steps:
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Preparation of Piperidine Derivatives: This involves modifying the piperidine ring to introduce the desired substituents.
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Alkylation Reaction: The modified piperidine derivative is then reacted with an appropriate alkylating agent to introduce the ethyl-(2-hydroxy-ethyl)-amino group.
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Formation of Ethanone Group: The final step involves attaching the ethanone group to the piperidine ring, which can be achieved through various organic reactions.
Potential Applications
Piperidine derivatives, including 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone, have potential applications in various fields due to their ability to interact with biological systems. These interactions are crucial for developing pharmaceutical agents that can target specific neurotransmitter receptors or enzymes.
Research Findings and Future Directions
Research into similar compounds suggests that modifications to the piperidine ring can significantly alter binding affinity and selectivity. This property is essential for understanding the compound's behavior in biological systems and its potential formulation into pharmaceutical agents. Future studies should focus on exploring the pharmacological properties of this compound and its derivatives, as well as conducting in vitro and in vivo experiments to assess its efficacy and safety.
Comparison with Related Compounds
Other compounds in the piperidine derivative class, such as 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, have been studied for their chemical and biological properties. For example, 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . Comparing these compounds can provide insights into how structural modifications affect biological activity.
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